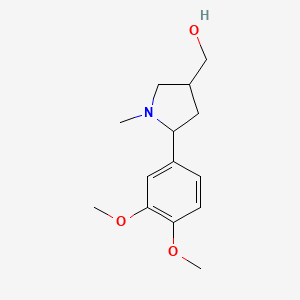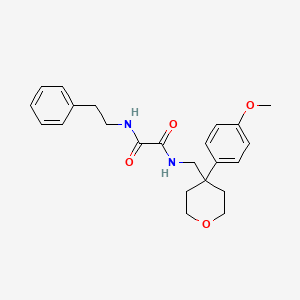
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with a molecular formula of C25H26N2O5 This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the tetrahydropyran intermediate in the presence of a Lewis acid catalyst.
Formation of the Oxalamide Moiety: The oxalamide moiety can be formed through a coupling reaction between an amine and an oxalyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Scientific Research Applications
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
N1-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-({[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}carbamoyl)-L-phenylalanine: Another structurally related compound with potential differences in reactivity and applications.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C23H28N2O4/c1-28-20-9-7-19(8-10-20)23(12-15-29-16-13-23)17-25-22(27)21(26)24-14-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
OCVHUKWISILGJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


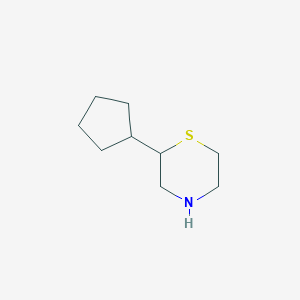
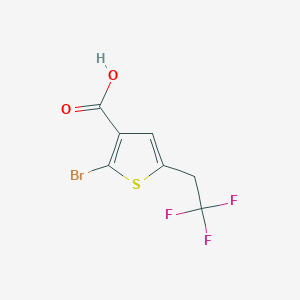

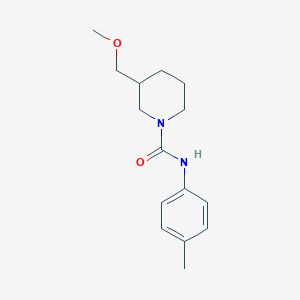
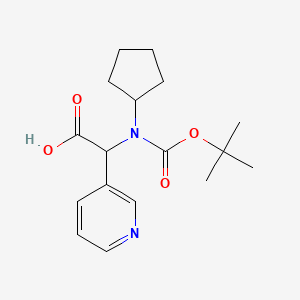
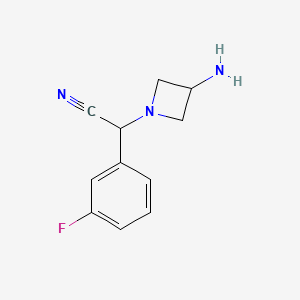
![(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14876695.png)
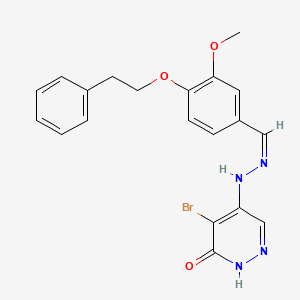
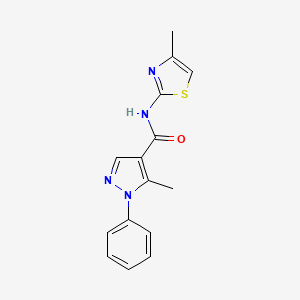

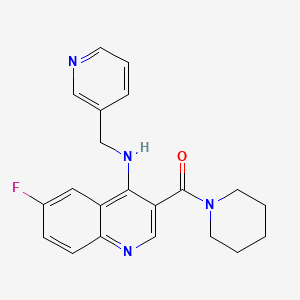
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide](/img/structure/B14876725.png)
